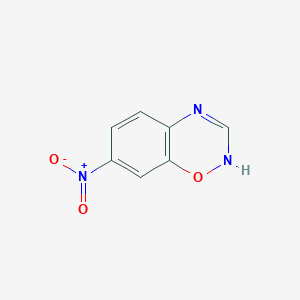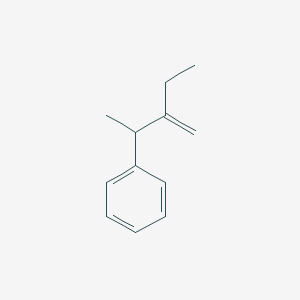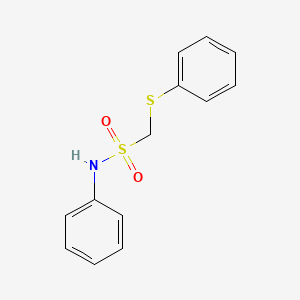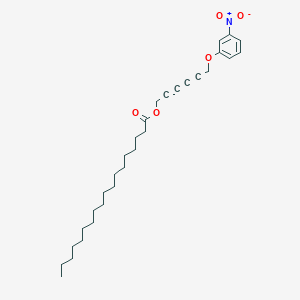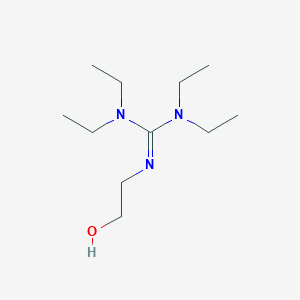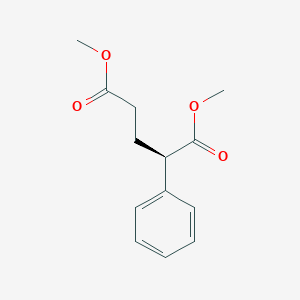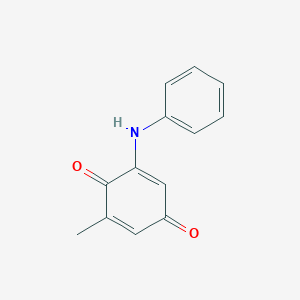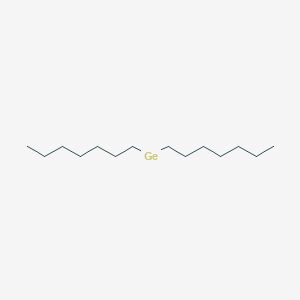
Diheptylgermanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diheptylgermanium is an organogermanium compound that features a germanium atom bonded to two heptyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diheptylgermanium typically involves the reaction of germanium tetrachloride with heptylmagnesium bromide in an anhydrous ether solvent. The reaction proceeds as follows:
GeCl4+2C7H15MgBr→Ge(C7H15)2+2MgBrCl
The reaction is carried out under an inert atmosphere to prevent the hydrolysis of germanium tetrachloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Diheptylgermanium can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form germanium dioxide and heptane.
Reduction: Reduction reactions can convert this compound to germane derivatives.
Substitution: Substitution reactions can replace the heptyl groups with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Organolithium or organomagnesium reagents are commonly employed.
Major Products Formed
Oxidation: Germanium dioxide and heptane.
Reduction: Germane derivatives.
Substitution: Various organogermanium compounds with different alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
Diheptylgermanium has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other organogermanium compounds.
Biology: Investigated for its potential biological activity and effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and immunomodulatory effects.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of diheptylgermanium involves its interaction with cellular components and molecular targets. It can modulate various biochemical pathways, including those involved in inflammation and immune response. The exact molecular targets and pathways are still under investigation, but it is believed to interact with proteins and enzymes critical to these processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tetramethylgermanium
- Tetraethylgermanium
- Triphenylgermanium chloride
Comparison
Diheptylgermanium is unique due to its longer alkyl chains, which can influence its solubility, reactivity, and biological activity. Compared to tetramethylgermanium and tetraethylgermanium, this compound has different physical and chemical properties that make it suitable for specific applications.
Conclusion
This compound is a versatile organogermanium compound with significant potential in various scientific and industrial fields. Its unique properties and reactivity make it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
57539-74-9 |
|---|---|
Molekularformel |
C14H30Ge |
Molekulargewicht |
271.02 g/mol |
InChI |
InChI=1S/C14H30Ge/c1-3-5-7-9-11-13-15-14-12-10-8-6-4-2/h3-14H2,1-2H3 |
InChI-Schlüssel |
DVOLCKCCYOKXRI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC[Ge]CCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{2-[4-(2-Methylbutyl)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14623489.png)
![Benzamide, N-[2-[4-(aminosulfonyl)phenyl]ethyl]-2-methoxy-5-methyl-](/img/structure/B14623490.png)
![1-[4-(3-Hydroxy-3-methylbut-1-en-1-yl)phenyl]ethan-1-one](/img/structure/B14623501.png)
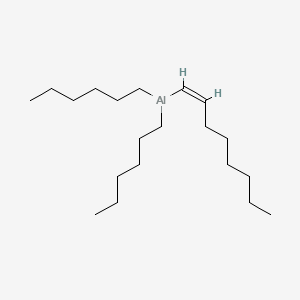
![2-Amino-3-[(diphenylmethylidene)amino]but-2-enedinitrile](/img/structure/B14623527.png)
